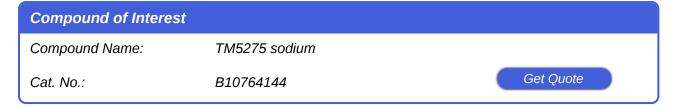


# Application Notes and Protocols: Preparation of TM5275 Sodium Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

TM5275 is a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[1] PAI-1 is a key regulator in the fibrinolytic system, acting as the primary inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators.[2][3] By inhibiting PAI-1, TM5275 enhances fibrinolysis, the process of breaking down blood clots.[4][5] This mechanism of action makes TM5275 a valuable tool in research related to thrombosis, cardiovascular diseases, fibrosis, and certain cancers.[2][3][6] Docking studies suggest that TM5275 binds to the strand 4 of the A  $\beta$ -sheet (s4A) position of PAI-1.[7] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of **TM5275 sodium** stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

## **Data Summary**

Quantitative data for **TM5275 sodium** is summarized below. For best practices, always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis.



Parameter	Value	Source(s)
Chemical Name	5-Chloro-2-[[2-[2-[4- (diphenylmethyl)-1- piperazinyl]-2- oxoethoxy]acetyl]amino]benzoi c acid sodium salt	[4][8]
Molecular Formula	C28H27CIN3NaO5	[7][8]
Molecular Weight	543.97 g/mol	[1][7]
CAS Number	1103926-82-4	[7][8]
Appearance	White to off-white solid	[7]
Solubility in DMSO	Up to 100 mM (54.4 mg/mL)	[1]
Storage (Solid)	+4°C, sealed from moisture	[7]
Storage (DMSO Stock)	-20°C for up to 1 month; -80°C for up to 6 months. Keep sealed and away from moisture.	[7]

## Experimental Protocol: Preparing a 10 mM TM5275 Sodium Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **TM5275 sodium** in DMSO. Adjust calculations as needed for different desired concentrations.

#### Materials and Reagents:

- TM5275 sodium salt (Solid)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)
- Analytical balance



- Vortex mixer
- Pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

#### Procedure:

- Pre-Preparation:
  - Bring the vial of TM5275 sodium solid to room temperature before opening to prevent condensation.
  - Ensure your workspace is clean and you are wearing appropriate PPE.
- Calculation of Mass:
  - To prepare a 10 mM stock solution, the required mass of TM5275 sodium must be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
  - Example for 1 mL of 10 mM stock:
    - Mass (mg) = (0.010 mol/L) x (0.001 L) x (543.97 g/mol ) x 1000 mg/g
    - Mass (mg) = 5.44 mg
- Weighing TM5275 Sodium:
  - Carefully weigh out the calculated mass (e.g., 5.44 mg) of TM5275 sodium using an analytical balance.
  - Transfer the weighed powder into a sterile microcentrifuge tube or appropriate vial.
- Dissolution in DMSO:
  - Add the calculated volume of fresh, anhydrous DMSO to the vial containing the TM5275 powder. For the example above, add 1 mL of DMSO.

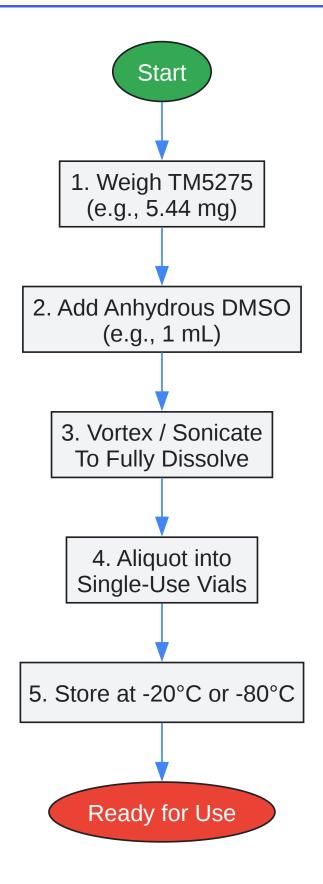


- Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[1][7]
- Cap the vial securely.
- Ensuring Complete Solubilization:
  - Vortex the solution thoroughly for 1-2 minutes.
  - Visually inspect the solution to ensure all solid has dissolved.
  - If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 40°C)
    or brief sonication can aid dissolution.[7]
- Aliquoting and Storage:
  - Once fully dissolved, it is recommended to aliquot the stock solution into smaller, singleuse volumes in cryogenic vials or light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
  - Clearly label each aliquot with the compound name, concentration, date, and solvent.
  - Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7]

## **Visualizations**

The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway of TM5275's action.

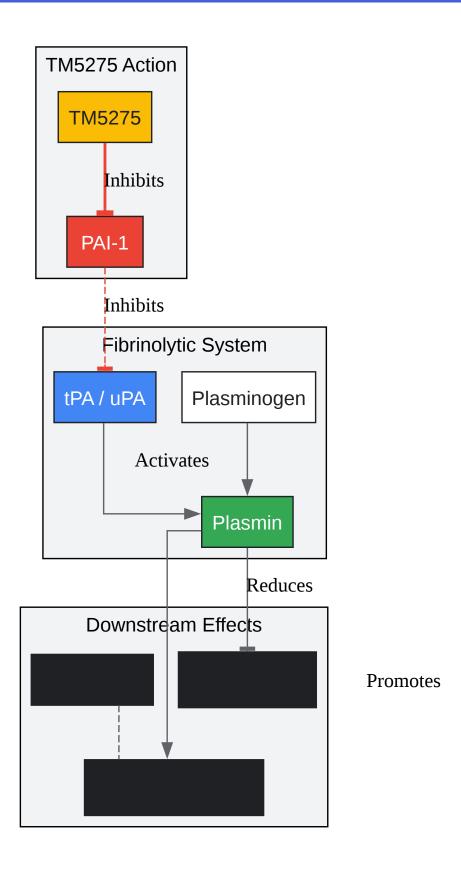




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Caption: Workflow for TM5275 Sodium Stock Solution Preparation.





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Caption: Simplified Signaling Pathway of TM5275 as a PAI-1 Inhibitor.



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